molecular formula C12H17BrClN B11841039 1-Benzyl-3-bromo-3-ethylazetidine hydrochloride

1-Benzyl-3-bromo-3-ethylazetidine hydrochloride

Cat. No.: B11841039
M. Wt: 290.63 g/mol
InChI Key: CZKGAQIIDIJLIT-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-3-ethylazetidine hydrochloride is a heterocyclic compound that belongs to the class of azetidines. It is characterized by a four-membered ring structure containing nitrogen, which is substituted with a benzyl group, a bromine atom, and an ethyl group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-3-ethylazetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl, bromo, and ethyl groups are introduced through substitution reactions. For example, the bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS).

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-3-bromo-3-ethylazetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions, leading to the formation of different products.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .

Scientific Research Applications

1-Benzyl-3-bromo-3-ethylazetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine hydrochloride depends on its specific applicationThe exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of receptor function .

Comparison with Similar Compounds

1-Benzyl-3-bromo-3-ethylazetidine hydrochloride can be compared with other azetidine derivatives, such as:

    1-Benzyl-3-chloro-3-ethylazetidine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-bromo-3-methylazetidine: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications .

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

1-benzyl-3-bromo-3-ethylazetidine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3;1H

InChI Key

CZKGAQIIDIJLIT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)Br.Cl

Origin of Product

United States

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